molecular formula C15H15ClFN B13158491 [(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine

[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine

Cat. No.: B13158491
M. Wt: 263.74 g/mol
InChI Key: AYJSJGKLVWTGBT-UHFFFAOYSA-N
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Description

[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is an organic compound that features both chloro and fluoro substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can be achieved through a multi-step process involving the formation of the amine linkage between the two aromatic rings. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group tolerant conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the chloro and fluoro groups to hydrogen atoms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine: This compound is unique due to the presence of both chloro and fluoro substituents on its aromatic rings.

    [(3-Chlorophenyl)methyl][(4-fluorophenyl)methyl]amine: Similar structure but lacks the methyl group on the fluoro-substituted ring.

    [(3-Chlorophenyl)methyl][(3-methylphenyl)methyl]amine: Similar structure but lacks the fluoro substituent.

Uniqueness

The presence of both chloro and fluoro substituents in this compound makes it unique compared to other similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15ClFN

Molecular Weight

263.74 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[(3-fluoro-4-methylphenyl)methyl]methanamine

InChI

InChI=1S/C15H15ClFN/c1-11-5-6-13(8-15(11)17)10-18-9-12-3-2-4-14(16)7-12/h2-8,18H,9-10H2,1H3

InChI Key

AYJSJGKLVWTGBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)Cl)F

Origin of Product

United States

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